molecular formula C23H26N2O3 B7737754 1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 61033-96-3

1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B7737754
CAS No.: 61033-96-3
M. Wt: 378.5 g/mol
InChI Key: HQCCPLGRISORFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of phenylpyrazole derivatives This compound is characterized by the presence of a hexyl chain, two hydroxyl groups on the phenyl ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone typically involves the following steps:

    Formation of the Phenylpyrazole Core: The initial step involves the synthesis of the phenylpyrazole core. This can be achieved through the reaction of phenylhydrazine with an appropriate β-diketone under acidic or basic conditions to form the pyrazole ring.

    Attachment of the Hexyl Chain: The hexyl chain can be introduced via a Friedel-Crafts alkylation reaction, where the phenylpyrazole intermediate is treated with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction, typically using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The hydroxyl groups and pyrazole moiety may play a crucial role in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a different position of the pyrazole ring.

    1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-5-yl)ethanone: Another positional isomer with the pyrazole ring in a different position.

    1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)propanone: Similar structure but with a different alkyl chain length.

Uniqueness

1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl groups and a hexyl chain on the phenyl ring, along with the pyrazole moiety, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-2-3-4-6-9-18-13-20(23(28)14-21(18)26)22(27)12-17-15-24-25(16-17)19-10-7-5-8-11-19/h5,7-8,10-11,13-16,26,28H,2-4,6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCCPLGRISORFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=C(C=C1O)O)C(=O)CC2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364651
Record name Ethanone, 1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61033-96-3
Record name Ethanone, 1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.